Hydrogen-Bond Donor Elimination via N1-Acetyl Protection vs. Parent N1-H Compound
The target compound possesses zero hydrogen-bond donors (HBD = 0) due to N1-acetyl capping, while the parent compound methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 808137-94-2) retains one HBD from the pyrrole N-H [1]. This removal of HBD capacity increases calculated lipophilicity (LogP 1.48 vs. 1.2) and eliminates a potential site for metabolic glucuronidation or competitive hydrogen bonding that can compromise membrane permeability and target selectivity [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0; LogP = 1.48; TPSA = 61.19 Ų |
| Comparator Or Baseline | Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 808137-94-2): HBD = 1; XLogP3-AA = 1.2; TPSA = 54.98 Ų |
| Quantified Difference | ΔHBD = -1; ΔLogP = +0.28; ΔTPSA = +6.21 Ų |
| Conditions | Calculated/predicted molecular descriptors from PubChem (comparator) and Leyan (target); standardized computational frameworks |
Why This Matters
A zero HBD profile combined with higher LogP predicts superior passive membrane permeability, making this compound preferable when designing brain-penetrant candidates or when N-H-mediated off-target binding must be avoided.
- [1] PubChem. Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CID 21110084). Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 3; XLogP3-AA: 1.2; TPSA: 54.98 Ų. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (General principle: increasing LogP and removing HBDs enhances passive permeability potential.) View Source
